molecular formula C17H11N7OS2 B8075299 4-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile

4-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile

Cat. No.: B8075299
M. Wt: 393.5 g/mol
InChI Key: VCDQAPTULMMFKX-UHFFFAOYSA-N
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Description

The compound with the identifier 4-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

4-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific chemical environment. Major products formed from these reactions can vary, but they typically involve the transformation of the compound into derivatives with different functional groups.

Scientific Research Applications

4-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it may be used as a lead compound for drug development or as a tool for understanding disease mechanisms. In industry, it can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

4-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can help identify the specific properties that make this compound unique and valuable for scientific research. Some similar compounds include those listed in the PubChem database with similar 2-D and 3-D neighboring sets .

Properties

IUPAC Name

4-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N7OS2/c18-8-12-14(13-5-2-6-26-13)19-17(20-16(12)25)27-9-10-3-1-4-11(7-10)15-21-23-24-22-15/h1-7H,9H2,(H,19,20,25)(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDQAPTULMMFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=N2)CSC3=NC(=O)C(=C(N3)C4=CC=CS4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C2=NNN=N2)CSC3=NC(=O)C(=C(N3)C4=CC=CS4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N7OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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